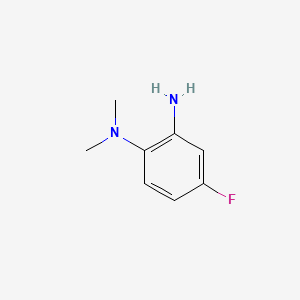
prop-2-enyl 2-aminopent-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
prop-2-enyl 2-aminopent-4-enoate is an organic compound with a unique structure that includes both an allyl group and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
prop-2-enyl 2-aminopent-4-enoate can be synthesized through a three-component enantioselective catalytic aminomethylation reaction. This involves the reaction of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine in an aqueous medium. The reaction yields optically pure amino keto ethers of the aromatic series .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar catalytic processes. The use of water as a solvent is favored due to its safety and low cost .
Analyse Des Réactions Chimiques
Types of Reactions
prop-2-enyl 2-aminopent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The allyl and amino groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product .
Major Products
The major products formed from these reactions include various substituted amino and allyl derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Applications De Recherche Scientifique
prop-2-enyl 2-aminopent-4-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins
Mécanisme D'action
The mechanism of action of prop-2-enyl 2-aminopent-4-enoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
Prop-2-en-1-one derivatives: These compounds share the allyl group and exhibit similar reactivity.
Amino acid derivatives: Compounds with amino groups that participate in similar reactions.
Uniqueness
prop-2-enyl 2-aminopent-4-enoate is unique due to its combination of an allyl group and an amino group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry .
Propriétés
Numéro CAS |
180608-88-2 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.197 |
Nom IUPAC |
prop-2-enyl 2-aminopent-4-enoate |
InChI |
InChI=1S/C8H13NO2/c1-3-5-7(9)8(10)11-6-4-2/h3-4,7H,1-2,5-6,9H2 |
Clé InChI |
DQYNYUUIXDVJEX-UHFFFAOYSA-N |
SMILES |
C=CCC(C(=O)OCC=C)N |
Synonymes |
4-Pentenoicacid,2-amino-,2-propenylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)


